molecular formula C17H11N3O3S B4015362 (2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B4015362
M. Wt: 337.4 g/mol
InChI Key: DBNKXWNKLFLOHW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo-triazine derivatives

Properties

IUPAC Name

(2Z)-6-benzyl-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-15-13(9-11-5-2-1-3-6-11)19-20-16(22)14(24-17(20)18-15)10-12-7-4-8-23-12/h1-8,10H,9H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNKXWNKLFLOHW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-furylmethylene thiazolidine-4-one under acidic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties.

    Benzyl derivatives: Compounds with a benzyl group attached to different heterocyclic systems, exhibiting diverse pharmacological profiles.

Uniqueness

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of both benzyl and furylmethylene groups enhances its potential for interactions with various biological targets, making it a valuable compound for research and development.

Biological Activity

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound belonging to the class of thiazolo-triazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C17H13N3O3SC_{17}H_{13}N_3O_3S and it features a unique combination of thiazole and triazine rings with various substituents that enhance its biological activity. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization processes under controlled conditions.

PropertyValue
Molecular FormulaC17H13N3O3S
Molecular Weight341.37 g/mol
IUPAC Name(2Z)-6-benzyl-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study : In a study conducted on human breast cancer (MCF-7) cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptosis .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Research Findings : A study testing the efficacy of this compound against Staphylococcus aureus and Escherichia coli found that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with their binding domains. This leads to alterations in cellular signaling pathways and subsequent biological effects.

Similar Compounds

The biological activities of this compound can be compared with other thiazolo-triazine derivatives and benzyl derivatives:

Compound TypeExampleBiological Activity
Thiazolo-Triazine DerivativesThiazolo[3,2-b][1,2,4]triazinesAnticancer
Benzyl DerivativesBenzylidene derivativesAntimicrobial

Uniqueness

This compound is unique due to its specific combination of functional groups which enhance its interaction potential with various biological targets. The presence of both benzyl and furylmethylene groups significantly contributes to its distinct pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for (2Z)-6-benzyl-2-(2-furylmethylene)-7H-thiazolo-triazine-dione?

The synthesis typically involves multi-step condensation reactions. For analogous thiazolo-triazine derivatives, aldehydes are condensed with thioureas or nitrogenous precursors under acidic/basic conditions (e.g., NaOH in ethanol) . Key variables include:

  • Temperature : Reflux (70–100°C) for 8–24 hours .
  • Catalysts : Potassium carbonate (K₂CO₃) or morpholine derivatives for nucleophilic substitution .
  • Solvent choice : Ethanol or DMF for solubility and reaction efficiency .
    Yield optimization requires monitoring via TLC/HPLC and purification via recrystallization (e.g., ethanol) .

Q. How is the compound characterized structurally?

  • NMR spectroscopy : ¹H/¹³C-NMR confirms regiochemistry (e.g., Z-configuration of the benzylidene group) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ verify carbonyl (C=O) groups in the triazine-dione core .
  • X-ray crystallography : Resolves spatial arrangement of the fused thiazole-triazine system .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., M⁺ peaks at ~420–450 m/z for analogs) .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations) .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across structural analogs?

For example, fluorinated vs. brominated benzyl substituents may show divergent antimicrobial potency . Strategies include:

  • Dose-response curves : Compare EC₅₀ values under standardized conditions.
  • Computational docking : Identify steric/electronic clashes with target proteins (e.g., using AutoDock Vina) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives .

Q. What strategies improve metabolic stability without compromising activity?

  • Substituent engineering : Replace labile groups (e.g., methoxy with methylthio) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylates) to enhance bioavailability .
  • In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and plasma protein binding .

Q. How to design SAR studies for thiazolo-triazine derivatives?

  • Core modifications : Compare activity of thiazolo[3,2-b]triazines vs. pyrimidine-fused analogs .
  • Substituent libraries : Test electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups at the benzylidene position .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electrostatic requirements for target binding .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of suspected protein targets .
  • CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., kinases) to assess activity loss .
  • Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

Methodological Guidance for Data Interpretation

Q. How to address low yields in multi-step synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hours) and improves purity .
  • Flow chemistry : Enables precise control of temperature/pH for intermediates prone to degradation .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized triazines) .

Q. How to reconcile spectral data discrepancies?

  • Dynamic NMR : Resolve tautomerism in solution (e.g., keto-enol equilibria in the dione system) .
  • Isotopic labeling : ¹⁵N/¹³C-enriched analogs clarify ambiguous NMR signals .
  • DFT calculations : Predict IR/NMR spectra and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.